TCS JNK 5a

Description

Properties

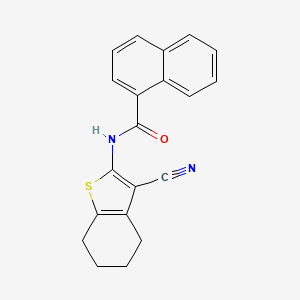

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c21-12-17-15-9-3-4-11-18(15)24-20(17)22-19(23)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGDQGAFSDMBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354224 | |

| Record name | JNK Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312917-14-9 | |

| Record name | JNK Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TCS JNK 5a

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS JNK 5a, also known as JNK Inhibitor IX, is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase (JNK) isoforms JNK2 and JNK3. This technical guide provides a comprehensive overview of its mechanism of action, detailing its biochemical activity, cellular effects, and the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts targeting the JNK signaling pathway.

Introduction to JNK Signaling

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. They are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet (UV) radiation, and heat shock. The JNK signaling cascade plays a critical role in regulating a wide array of cellular processes, such as proliferation, apoptosis, and inflammation.

The JNK family consists of three isoforms encoded by separate genes: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 expression is primarily restricted to the brain, heart, and testes. These isoforms can have both overlapping and distinct, sometimes even opposing, functions in cellular signaling. For instance, in some contexts, JNK1 activation is associated with increased cell proliferation, whereas JNK2 may act as a negative regulator of proliferation. Understanding the specific roles of each isoform is therefore crucial for the development of targeted therapies.

Mechanism of Action of this compound

This compound is a member of the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class of compounds. It functions as a selective inhibitor of JNK2 and JNK3 by targeting the ATP-binding site of these kinases.

Biochemical Activity and Selectivity

This compound demonstrates potent inhibitory activity against JNK2 and JNK3. Its selectivity for these isoforms over JNK1 and other related kinases, such as p38α, is a key feature. The inhibitory potency is typically expressed in terms of pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Target Kinase | pIC50 |

| JNK3 | 6.7[1][2] |

| JNK2 | 6.5[1][2] |

| JNK1 | <5.0[3] |

| p38α | <4.8[3] |

| Other Kinases (EGFR, ErbB2, cdk2, PLK-1, Src) | <5.0[3] |

Table 1: Inhibitory activity and selectivity of this compound against various kinases.

The selectivity of this compound for JNK2 and JNK3 is attributed to specific interactions within the ATP-binding pocket of these isoforms. While the precise structural basis for this selectivity has not been fully elucidated in publicly available literature, it likely involves subtle differences in the amino acid residues lining the ATP-binding site between the JNK isoforms.

Downstream Cellular Effects

By selectively inhibiting JNK2 and JNK3, this compound can modulate a variety of downstream cellular processes. The specific effects are cell-type and context-dependent, reflecting the diverse roles of these JNK isoforms.

-

Apoptosis: JNK signaling is a key regulator of apoptosis. Inhibition of JNK2 and JNK3 by this compound has been shown to reduce caspase-3 activity, a key executioner caspase in the apoptotic cascade.[4] In some cancer cell lines, this inhibition can sensitize cells to other pro-apoptotic stimuli.[4]

-

Cell Cycle Progression: JNK signaling can influence cell cycle checkpoints. Selective inhibition of JNK2 may impact cell cycle progression, as JNK2 has been implicated as a negative regulator of cellular proliferation.

-

Gene Expression: A primary downstream target of JNK is the transcription factor c-Jun. JNK phosphorylates c-Jun, enhancing its transcriptional activity. By inhibiting JNK2 and JNK3, this compound can be expected to reduce the phosphorylation of c-Jun and thereby modulate the expression of c-Jun target genes involved in cell stress responses and survival.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Synthesis of N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides

A general procedure for the synthesis of this class of compounds involves the coupling of a substituted acid chloride with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. The specific details for the synthesis of this compound can be found in the primary literature from Angell et al. (2007).

In Vitro Kinase Assay

To determine the inhibitory potency (IC50) of this compound against JNK isoforms and other kinases, a standard in vitro kinase assay is employed.

Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.

General Protocol:

-

Reagents:

-

Recombinant human JNK1, JNK2, JNK3, and other kinases.

-

ATP (Adenosine triphosphate).

-

Suitable kinase substrate (e.g., a peptide derived from c-Jun).

-

This compound (dissolved in DMSO).

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ATP consumption).

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microplate, add the kinase, the substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature for a specific duration.

-

Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Assays

Cell-based assays are essential to evaluate the effect of this compound on JNK signaling within a cellular context.

Principle: This assay measures the ability of this compound to inhibit the phosphorylation of the endogenous JNK substrate, c-Jun, in cells.

General Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HeLa or Jurkat cells) to an appropriate confluency.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Stimulation: Induce JNK activation by treating the cells with a known JNK activator (e.g., anisomycin or UV radiation).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phospho-c-Jun (Ser63 or Ser73) and total c-Jun.

-

Use a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition.

-

Principle: This assay assesses the effect of this compound on apoptosis, often by measuring the activity of key apoptotic enzymes like caspases.

General Protocol:

-

Cell Culture and Treatment: Culture cells and treat them with this compound, with or without an apoptosis-inducing agent.

-

Caspase Activity Measurement:

-

Lyse the cells at different time points after treatment.

-

Use a commercially available caspase-3 colorimetric or fluorometric assay kit to measure the activity of caspase-3 in the cell lysates.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the caspase activity to the total protein concentration in each sample.

-

Visualizations

JNK Signaling Pathway and Inhibition by this compound

References

The Discovery and Development of TCS JNK 5a: A Technical Overview for Researchers

Disclaimer: Information regarding the in vivo efficacy, pharmacokinetics, and toxicology of the specific compound TCS JNK 5a is not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the discovery and in vitro characterization of this compound, supplemented with representative methodologies and data from the broader field of JNK inhibitor development to illustrate a complete drug discovery and development workflow.

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, from apoptosis and inflammation to neurodegeneration.[1][2] Consequently, the development of potent and selective JNK inhibitors has been a significant focus of therapeutic research, particularly for neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as inflammatory conditions.[3][4]

This technical guide details the discovery and development of this compound, a potent and selective inhibitor of JNK2 and JNK3. It is intended for researchers, scientists, and drug development professionals, providing an in-depth look at its biochemical properties, the experimental protocols used for its characterization, and the broader context of JNK inhibitor development.

Discovery of this compound

This compound, also known as JNK Inhibitor IX, was identified through a focused medicinal chemistry effort to develop potent and selective inhibitors of the JNK family of kinases. The discovery was first reported by Angell and colleagues in a 2007 publication in Bioorganic & Medicinal Chemistry Letters.[5] The compound belongs to a series of N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides.[5]

Quantitative Data

The inhibitory activity of this compound against various kinases was determined through biochemical assays. The data is summarized in the table below.

| Target Kinase | pIC50 | Selectivity vs. JNK1 |

| JNK3 | 6.7 | >79-fold |

| JNK2 | 6.5 | >50-fold |

| JNK1 | <5.0 | - |

| p38α | <4.8 | >125-fold |

Data sourced from multiple suppliers and publications.[6][7][8]

Kinase Selectivity Profile: this compound was screened against a panel of over 30 other protein kinases and was found to be inactive (pIC50 < 5.0). This panel included kinases such as EGFR, ErbB2, cdk2, PLK-1, and Src, highlighting the compound's selectivity for the JNK pathway.[7][8]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Representative Protocol)

The potency of this compound was likely determined using a biochemical assay that measures the phosphorylation of a substrate by the target kinase. While the exact protocol for this compound is not publicly detailed, a representative method is described below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

Biotinylated substrate peptide (e.g., Biotin-c-Jun)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., HEPES, MgCl2, DTT)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-c-Jun antibody and Alexa Fluor™ 647-labeled streptavidin)

-

384-well microplates

Procedure:

-

Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in assay buffer.

-

Reaction Setup: The kinase, substrate peptide, and test compound are added to the wells of a microplate and incubated for a defined period.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).

-

Detection: The reaction is stopped, and the detection reagents are added. The plate is incubated to allow for binding.

-

Data Acquisition: The signal is read on a suitable plate reader (e.g., a time-resolved fluorescence resonance energy transfer [TR-FRET] capable reader).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the JNK signaling pathway and a typical workflow for the discovery and preclinical development of a kinase inhibitor.

In Vivo Efficacy (Representative Methodologies)

While specific in vivo data for this compound is not publicly available, JNK inhibitors are commonly evaluated in animal models of relevant diseases. For neurodegenerative diseases, these may include:

-

MPTP-induced Parkinson's Disease Model in Mice: To assess neuroprotection, the compound is administered to mice treated with the neurotoxin MPTP. The extent of dopaminergic neuron loss in the substantia nigra is then quantified.

-

Amyloid-β Infusion Model of Alzheimer's Disease in Rats: The compound is evaluated for its ability to prevent cognitive deficits and reduce neuronal damage in rats receiving intracerebroventricular infusions of amyloid-β peptides.

Pharmacokinetics (Representative Methodologies)

The pharmacokinetic properties of a drug candidate are crucial for its development. A typical pharmacokinetic study in rodents would involve the following:

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound.

Procedure:

-

Dosing: The compound is administered to animals (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Sample Analysis: Plasma concentrations of the compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Key parameters are calculated, including:

-

Clearance (CL): The rate at which the drug is removed from the body.

-

Volume of Distribution (Vd): The extent to which the drug distributes into tissues.

-

Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

-

Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

-

Conclusion

This compound is a potent and selective inhibitor of JNK2 and JNK3, demonstrating significant promise as a research tool for investigating the roles of these kinases in various disease states. While its in vitro activity is well-characterized, further studies are needed to fully elucidate its therapeutic potential through comprehensive in vivo efficacy, pharmacokinetic, and toxicology assessments. The methodologies and workflows presented in this guide provide a framework for the continued development and evaluation of this and other JNK inhibitors.

References

- 1. JNK inhibitors as anti-inflammatory and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNK signalling: a possible target to prevent neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of c-Jun Kinase Provides Neuroprotection in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | JNK/c-Jun | Tocris Bioscience [tocris.com]

Unveiling the Selectivity of TCS JNK 5a: A Technical Guide to its JNK2/3 Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of TCS JNK 5a, a potent inhibitor of c-Jun N-terminal kinases (JNKs). This document provides a comprehensive overview of its inhibitory activity, the experimental methodologies used to determine this activity, and the signaling pathways in which its targets, JNK2 and JNK3, are involved.

Executive Summary

This compound is a selective inhibitor targeting the JNK2 and JNK3 isoforms with significantly lower activity against JNK1 and a panel of other kinases. This selectivity makes it a valuable tool for investigating the specific roles of JNK2 and JNK3 in various cellular processes and disease models. This guide presents the quantitative data on its inhibitory potency, detailed experimental protocols for assessing JNK activity, and visual representations of the relevant signaling pathways to provide a thorough resource for researchers in the field.

Data Presentation: Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound was assessed against multiple protein kinases. The results, presented in pIC50 and calculated IC50 values, demonstrate a clear preference for JNK2 and JNK3.

| Kinase Target | pIC50 | IC50 (nM)[1] | Selectivity vs. JNK1 (fold) |

| JNK3 | 6.7[1] | 200 | >50 |

| JNK2 | 6.5[1] | 316 | >31 |

| JNK1 | <5.0 | >10,000 | 1 |

| p38α | <4.8 | >15,849 | <1 |

| EGFR | <5.0 | >10,000 | <1 |

| ErbB2 | <5.0 | >10,000 | <1 |

| CDK2 | <5.0 | >10,000 | <1 |

| PLK-1 | <5.0 | >10,000 | <1 |

| Src | <5.0 | >10,000 | <1 |

Note: IC50 values were calculated from the pIC50 values using the formula IC50 = 10^(-pIC50) M. For pIC50 values reported as less than a certain number, the IC50 is presented as a greater than value. The selectivity fold is calculated relative to the IC50 for JNK1.

Experimental Protocols

While the precise experimental details from the original report by Angell et al. (2007) are not publicly available, this section provides a representative protocol for a biochemical kinase assay commonly used to determine the potency of JNK inhibitors. This protocol is based on established methodologies and serves as a detailed guide for researchers looking to perform similar experiments.

Representative JNK Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibitory activity of compounds against JNK kinases.

1. Materials and Reagents:

-

Kinase: Recombinant human JNK1, JNK2, or JNK3.

-

Substrate: GFP-c-Jun (1-79) fusion protein.

-

Antibody: Terbium-labeled anti-phospho-c-Jun (Ser73) antibody.

-

ATP: Adenosine triphosphate.

-

Inhibitor: this compound or other test compounds.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

-

EDTA Stop Solution: 10 mM EDTA in assay buffer.

-

Detection Buffer: TR-FRET dilution buffer.

-

Microplates: 384-well, low-volume, non-binding microplates.

2. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the specific JNK isoform and the GFP-c-Jun substrate in the assay buffer. The optimal kinase concentration should be predetermined to yield a robust signal.

-

ATP Solution: Prepare an ATP solution in the assay buffer. The concentration should be at the Km value for the specific JNK isoform to ensure accurate IC50 determination.

-

Assay Plate Setup: Add the diluted compounds to the microplate wells. Subsequently, add the kinase reaction mixture to all wells.

-

Initiation of Reaction: Start the kinase reaction by adding the ATP solution to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

Termination of Reaction: Stop the reaction by adding the EDTA Stop Solution.

-

Detection: Add the Terbium-labeled anti-phospho-c-Jun antibody diluted in detection buffer to each well.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium).

-

Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for a representative JNK kinase inhibition assay.

Signaling Pathways

JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated in response to a variety of cellular stresses and inflammatory cytokines. JNK2 and JNK3 are particularly implicated in neuronal apoptosis and inflammatory responses.

The JNK Signaling Cascade

The JNK signaling pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK), which is JNK itself.

References

The Role of TCS JNK 5a in Apoptosis Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the c-Jun N-terminal kinase (JNK) signaling pathway's role in apoptosis and the utility of TCS JNK 5a (also known as JNK Inhibitor IX) as a selective chemical probe to investigate these mechanisms. This document outlines the core signaling cascade, downstream apoptotic events, quantitative inhibitor data, and detailed experimental protocols for researchers in oncology, neurobiology, and drug development.

Introduction to JNK Signaling in Apoptosis

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) superfamily.[1] Activated in response to a wide range of cellular stressors, including inflammatory cytokines, UV radiation, oxidative stress, and DNA damage, the JNK pathway is a critical regulator of cellular fate, controlling processes such as proliferation, differentiation, and apoptosis (programmed cell death).[2][3] The outcome of JNK activation is highly context-dependent, but sustained activation is frequently associated with the induction of apoptosis, making it a key pathway in both physiological homeostasis and pathological conditions.[1][3]

The JNK Signaling Cascade

The activation of JNK is orchestrated by a three-tiered kinase cascade. The process begins with extracellular stimuli or intracellular stress signals that activate a variety of MAP kinase kinase kinases (MAP3Ks). These MAP3Ks then phosphorylate and activate one of two MAP kinase kinases (MAP2Ks), namely MKK4 and MKK7.[1] While MKK4 can activate both JNK and the related p38 MAPK, MKK7 is specific to the JNK pathway.[1] These dual-specificity kinases activate JNK by phosphorylating conserved threonine and tyrosine residues within its activation loop.[2]

Downstream Pro-Apoptotic Mechanisms of JNK

Once activated, JNK orchestrates apoptosis through two primary, interconnected pathways: modulating gene expression via nuclear targets and directly regulating proteins at the mitochondria.[1]

Nuclear Signaling Pathway

Activated JNK can translocate to the nucleus where it phosphorylates and activates a host of transcription factors.[1] The most prominent of these is c-Jun. Phosphorylation of c-Jun enhances its stability and transcriptional activity, leading to the formation of the AP-1 transcription factor complex.[4] AP-1 then drives the expression of pro-apoptotic genes, including ligands like FasL and members of the Bcl-2 family.[5] JNK also contributes to apoptosis by phosphorylating and stabilizing other transcription factors like p53 and p73, which in turn upregulate the expression of pro-apoptotic target genes such as Bax and PUMA.[6][7]

Mitochondrial Signaling Pathway

JNK directly influences the intrinsic apoptotic pathway by targeting Bcl-2 family proteins at the mitochondria.[6] It can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6] Concurrently, JNK can activate pro-apoptotic BH3-only proteins. For instance, JNK can phosphorylate Bim and Bmf, causing their release from sequestration with motor complexes, allowing them to antagonize anti-apoptotic Bcl-2 proteins or directly activate the pro-apoptotic effectors BAX and BAK.[6][7] JNK also promotes the dissociation of BAD and BAX from the 14-3-3 anchor protein, facilitating their translocation to the mitochondria to trigger cytochrome c release.[6][7]

This compound: A Selective JNK2/3 Inhibitor

This compound, also known as JNK Inhibitor IX, is a potent, ATP-competitive inhibitor of JNKs.[8] It exhibits high selectivity for the JNK2 and JNK3 isoforms over JNK1 and a wide range of other kinases, making it a valuable tool for dissecting the isoform-specific functions of JNK in cellular signaling. Its selectivity profile is critical for attributing observed biological effects specifically to the inhibition of JNK2/3.

Data Presentation: Kinase Selectivity of this compound

The following table summarizes the inhibitory potency of this compound against various kinases, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration, IC50). A higher pIC50 value indicates greater potency.

| Kinase Target | pIC50 | Reference(s) |

| JNK3 | 6.7 | [9] |

| JNK2 | 6.5 | [9] |

| JNK1 | <5.0 | |

| p38α | <4.8 | |

| Alk5 | <5.0 | [9] |

| c-Fms | <5.0 | [9] |

| CDK-2 | <5.0 | [9] |

| EGFR | <5.0 | [9] |

| ErbB2 | <5.0 | [9] |

| GSK3β | <5.0 | [9] |

| PLK1 | <5.0 | [9] |

| Src | <5.0 | [9] |

| Tie-2 | <5.0 | [9] |

| VegFr2 | <5.0 | [9] |

Table 1: Inhibitory activity of this compound across a panel of protein kinases. Data demonstrates high selectivity for JNK2 and JNK3.

Application of this compound in Apoptosis Research

By selectively blocking JNK2/3 activity, this compound allows researchers to probe the necessity of these isoforms in apoptotic pathways induced by specific stimuli. However, the outcomes can be highly context-dependent. In some models, inhibiting a pro-apoptotic kinase with this compound is expected to reduce cell death. For example, in human dermal fibroblasts, JNK inhibitor IX significantly reduces caspase-3 activity.[10] Conversely, in other contexts, JNK inhibition can paradoxically promote cell death. In human Jurkat T cells, this compound was found to induce prometaphase arrest and subsequent mitochondrial apoptosis.[11] This highlights the complexity of JNK signaling, where its role can be intertwined with other pathways like cell cycle regulation.

Experimental Protocols

To assess the effect of this compound on apoptosis, a combination of assays is typically employed. Below are representative protocols for key experiments.

Experimental Workflow

A typical workflow involves cell culture, treatment with an apoptotic stimulus in the presence or absence of this compound, and subsequent analysis using various assays.

Protocol 1: Western Blot for Apoptotic Markers

This protocol allows for the qualitative and semi-quantitative detection of key apoptotic proteins like cleaved Caspase-3 and cleaved PARP.[12]

-

Cell Culture and Treatment: Seed cells (e.g., HeLa, Jurkat) at an appropriate density. After allowing them to adhere/stabilize, treat with the desired apoptotic stimulus (e.g., 1 µM Staurosporine) with or without pre-incubation (typically 1 hour) with this compound (e.g., 1-10 µM). Include vehicle (DMSO) controls. Incubate for the desired time (e.g., 6-24 hours).

-

Lysate Preparation:

-

Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer and Laemmli sample buffer.

-

Boil samples at 95-100°C for 5-10 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-JNK, anti-β-Actin as a loading control) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

Protocol 2: Caspase-3/7 Activity Assay

This protocol provides a quantitative measure of effector caspase activity, a hallmark of apoptosis. It is based on a luminogenic substrate that produces a light signal upon cleavage by active caspases.

-

Cell Culture and Treatment: Seed cells in a white, clear-bottom 96-well plate. Treat with the apoptotic stimulus and/or this compound as described in Protocol 1. Include a "no-cell" background control and "vehicle-only" cell control wells.

-

Assay Reagent Preparation: Prepare the luminogenic caspase substrate reagent (e.g., Caspase-Glo® 3/7 Reagent) according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

-

Lysis and Signal Generation:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

-

Add the prepared caspase reagent to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture medium).

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds to induce cell lysis.

-

-

Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light. The optimal time may vary by cell type.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the average background reading (no-cell control) from all experimental readings.

-

Normalize the signal of treated samples to the vehicle control to determine the fold-change in caspase activity.

-

Perform statistical analysis (e.g., t-test, ANOVA) to determine significance.

-

Conclusion

The JNK signaling pathway is a central and complex mediator of apoptosis. Its dual regulation of nuclear gene expression and mitochondrial protein activity provides multiple points of control over a cell's decision to undergo programmed cell death. Selective inhibitors like this compound are indispensable tools for elucidating the specific roles of JNK isoforms in these processes. By using the quantitative data and detailed experimental protocols provided in this guide, researchers can effectively probe the function of JNK2 and JNK3 in various models of apoptosis, contributing to a deeper understanding of disease mechanisms and aiding in the development of novel therapeutic strategies targeting this critical pathway.

References

- 1. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. genesandcancer.com [genesandcancer.com]

- 7. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JNK Inhibitor IX [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Inhibition of JNK2 and JNK3 by JNK inhibitor IX induces prometaphase arrest-dependent apoptotic cell death in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

Investigating Neuroinflammation with TCS JNK 5a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of TCS JNK 5a, a selective c-Jun N-terminal kinase (JNK) inhibitor, in the investigation of neuroinflammation. This document provides a comprehensive overview of the molecule, its mechanism of action, and detailed experimental protocols for its use in neuroinflammation models, alongside a structured presentation of available quantitative data.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases and brain injuries. The activation of microglia, the resident immune cells of the central nervous system, plays a central role in initiating and propagating the inflammatory cascade. A key signaling pathway implicated in this process is the c-Jun N-terminal kinase (JNK) pathway.[1] this compound is a potent and selective inhibitor of JNK2 and JNK3, making it a valuable tool for dissecting the role of these specific JNK isoforms in neuroinflammatory processes.[2][3]

Chemical Properties of this compound:

| Property | Value | Reference |

| Chemical Name | N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-1-naphthalenecarboxamide | |

| Molecular Weight | 332.42 g/mol | |

| Formula | C20H16N2OS | |

| Purity | ≥98% (HPLC) | |

| CAS Number | 312917-14-9 |

Mechanism of Action: JNK Signaling in Neuroinflammation

The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is activated by various cellular stressors, including inflammatory cytokines. In the context of neuroinflammation, stimuli such as lipopolysaccharide (LPS) can activate upstream kinases that, in turn, phosphorylate and activate JNKs. Activated JNK then translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun. This phosphorylation event enhances the transcriptional activity of activator protein-1 (AP-1), a transcription factor complex that drives the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). By selectively inhibiting JNK2 and JNK3, this compound is hypothesized to disrupt this signaling cascade, thereby reducing the production of these key inflammatory mediators.

Signaling Pathway of JNK-mediated Neuroinflammation:

References

TCS JNK 5a: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the c-Jun N-terminal kinase (JNK) inhibitor, TCS JNK 5a, for its potential application in Alzheimer's disease (AD) research. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in AD models, and visualizes relevant biological pathways and workflows.

Introduction to JNK Signaling in Alzheimer's Disease

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] In the central nervous system, JNKs are activated by various stress signals, including exposure to amyloid-beta (Aβ) oligomers, oxidative stress, and inflammatory cytokines, all of which are implicated in the pathology of Alzheimer's disease.[1][2]

Three main JNK isoforms have been identified: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are expressed ubiquitously, JNK3 is predominantly found in the brain.[3] The activation of the JNK pathway, particularly JNK2 and JNK3, is strongly associated with the key pathological hallmarks of AD. Activated JNK contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs).[1][4] Furthermore, JNK signaling is involved in the amyloidogenic processing of the amyloid precursor protein (APP), promoting the production of Aβ peptides.[2] The pathway is also a critical mediator of neuronal apoptosis, or programmed cell death, a major contributor to the neurodegeneration observed in AD.[1] Therefore, the inhibition of JNK signaling, specifically the brain-enriched JNK3 and ubiquitously expressed JNK2, presents a promising therapeutic strategy for Alzheimer's disease.

This compound: A Selective JNK2/3 Inhibitor

This compound is a potent and selective inhibitor of JNK2 and JNK3.[5][6] Its selectivity for these isoforms over JNK1 and other kinases makes it a valuable tool for dissecting the specific roles of JNK2 and JNK3 in AD pathogenesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

| Target | pIC50 |

| JNK3 | 6.7[5][6] |

| JNK2 | 6.5[5][6] |

| JNK1 | <5.0[7] |

| p38α | <4.8[7] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Kinase Selectivity Profile of this compound

| Kinase | pIC50 |

| EGFR | <5.0 |

| ErbB2 | <5.0 |

| cdk2 | <5.0 |

| PLK-1 | <5.0 |

| Src | <5.0 |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 332.42 g/mol |

| Formula | C₂₀H₁₆N₂OS |

| CAS Number | 312917-14-9 |

| Solubility | Soluble to 100 mM in DMSO[7] |

| Purity | ≥98% |

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of the JNK signaling pathway in the molecular pathology of Alzheimer's disease.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a preclinical Alzheimer's disease model.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the efficacy of this compound in an Alzheimer's disease research context.

In Vitro Neuroprotection Assay

Objective: To determine the protective effect of this compound against Aβ-induced neurotoxicity in a neuronal cell line.

Materials:

-

SH-SY5Y neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Aβ₁₋₄₂ oligomers

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Aβ Oligomer Preparation: Prepare Aβ₁₋₄₂ oligomers according to established protocols.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

-

Add Aβ₁₋₄₂ oligomers to the wells to a final concentration of 10 µM.

-

Include control wells: untreated cells, cells treated with vehicle (DMSO), and cells treated with Aβ₁₋₄₂ oligomers alone.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Western Blot Analysis of JNK Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of JNK and its downstream targets in Aβ-treated neuronal cells.

Materials:

-

Treated cell lysates from the neuroprotection assay

-

Protein lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse the cells in protein lysis buffer and determine the protein concentration using the BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Quantification: Densitometrically quantify the band intensities and normalize to the loading control (β-actin).

In Vivo Efficacy Study in an AD Mouse Model

Objective: To evaluate the therapeutic potential of this compound in improving cognitive function and reducing AD-like pathology in a transgenic mouse model.

Materials:

-

5xFAD transgenic mice (or another suitable AD model) and wild-type littermates

-

This compound

-

Vehicle solution for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[5]

-

Morris Water Maze or other behavioral testing apparatus

-

Anesthesia and perfusion solutions

-

Tissue processing reagents for immunohistochemistry and biochemistry

Procedure:

-

Animal Grouping and Treatment:

-

Randomly assign mice to treatment groups (e.g., wild-type + vehicle, 5xFAD + vehicle, 5xFAD + this compound).

-

Administer this compound or vehicle daily via intraperitoneal injection or oral gavage for a specified duration (e.g., 4-8 weeks).

-

-

Behavioral Testing:

-

During the final week of treatment, conduct behavioral tests such as the Morris Water Maze to assess learning and memory.

-

-

Tissue Collection:

-

At the end of the study, anesthetize the mice and perfuse them with saline followed by 4% paraformaldehyde.

-

Collect the brains and divide them for histological and biochemical analyses.

-

-

Immunohistochemistry:

-

Process one hemisphere for cryosectioning or paraffin embedding.

-

Perform immunohistochemical staining for Aβ plaques (e.g., using 6E10 antibody) and hyperphosphorylated tau (e.g., using AT8 antibody).

-

Quantify the plaque and tangle load in specific brain regions (e.g., hippocampus, cortex).

-

-

Biochemical Analysis:

-

Homogenize the other hemisphere to extract proteins.

-

Perform ELISA to measure soluble and insoluble Aβ₄₀ and Aβ₄₂ levels.

-

Conduct Western blot analysis for markers of JNK pathway activation, synaptic proteins, and inflammatory markers.

-

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the findings.

Conclusion

This compound is a selective and potent inhibitor of JNK2 and JNK3, key kinases implicated in the pathogenesis of Alzheimer's disease. Its selectivity profile makes it a valuable research tool for investigating the specific contributions of these JNK isoforms to Aβ- and tau-related pathology and neuronal cell death. The experimental protocols provided in this guide offer a framework for researchers to evaluate the therapeutic potential of this compound in preclinical models of Alzheimer's disease. Further investigation into its brain penetrance and pharmacokinetic properties will be crucial in determining its suitability for in vivo studies and potential clinical development.

References

- 1. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JNK plays a key role in tau hyperphosphorylation in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | JNK/c-Jun | Tocris Bioscience [tocris.com]

TCS JNK 5a: A Technical Guide for its Application as a Chemical Probe in JNK Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TCS JNK 5a, a selective chemical probe for c-Jun N-terminal kinase (JNK) signaling. JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a pivotal role in cellular responses to stress, inflammation, and apoptosis. This compound offers a valuable tool for dissecting the intricate functions of JNK isoforms in various physiological and pathological processes. This document furnishes comprehensive data on its biochemical activity, selectivity, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its application in both biochemical and cellular assays and provides visualizations of the JNK signaling pathway and relevant experimental workflows to facilitate its effective use in research and drug discovery.

Introduction to this compound

This compound, with the chemical name N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-1-naphthalenecarboxamide, is a potent and selective inhibitor of JNK2 and JNK3.[1] Its selectivity for these isoforms over JNK1 and other related kinases makes it a valuable tool for elucidating the specific roles of JNK2 and JNK3 in cellular signaling. The JNK signaling pathway is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress, leading to the activation of downstream transcription factors such as c-Jun, which in turn regulate the expression of genes involved in diverse cellular processes like proliferation, differentiation, and apoptosis. The dysregulation of JNK signaling has been implicated in numerous diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and physicochemical properties.

Table 1: Biochemical Potency of this compound against JNK Isoforms and Other Kinases [2][3][4][5][6]

| Target Kinase | pIC50 |

| JNK3 | 6.7 |

| JNK2 | 6.5 |

| JNK1 | <5.0 |

| p38α | <4.8 |

| EGFR | <5.0 |

| ErbB2 | <5.0 |

| cdk2 | <5.0 |

| PLK-1 | <5.0 |

| Src | <5.0 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Physicochemical Properties of this compound [7]

| Property | Value |

| Molecular Weight | 332.42 g/mol |

| Molecular Formula | C₂₀H₁₆N₂OS |

| Appearance | Light yellow solid |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at room temperature |

| CAS Number | 312917-14-9 |

Signaling Pathways and Experimental Workflows

Visualizing the JNK signaling pathway and the experimental workflows for utilizing this compound is crucial for understanding its mechanism of action and for designing robust experiments.

References

- 1. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [논문]Design and synthesis of brain penetrant selective JNK inhibitors with improved pharmacokinetic properties for the prevention of neurodegeneration [scienceon.kisti.re.kr]

- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aryl-5-cyano-2-aminopyrimidines as VEGF-R2 inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TCS JNK 5a In Vitro Kinase Assay

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of TCS JNK 5a, a selective inhibitor of c-Jun N-terminal kinase (JNK). This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of JNK2 and JNK3.[1] The c-Jun N-terminal kinases are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses, including inflammatory cytokines, UV radiation, and heat shock. The JNK signaling pathway is implicated in a range of cellular processes such as gene expression, cell proliferation, and apoptosis. Dysregulation of this pathway has been linked to various diseases, making JNK inhibitors like this compound valuable tools for research and potential therapeutic development.

Data Presentation

The inhibitory activity of this compound against various kinases is summarized in the table below. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

| Kinase Target | pIC50 |

| JNK3 | 6.7 |

| JNK2 | 6.5 |

| JNK1 | <5.0 |

| p38α | <4.8 |

| Alk5 | <5.0 |

| c-Fms | <5.0 |

| CDK-2 | <5.0 |

| EGFR | <5.0 |

| ErbB2 | <5.0 |

| GSK3β | <5.0 |

| PLK1 | <5.0 |

| Src | <5.0 |

| Tie-2 | <5.0 |

| VegFr2 | <5.0 |

Table 1: Inhibitory activity of this compound against a panel of kinases. Data sourced from multiple suppliers.[2][3]

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase pathway. It is initiated by various extracellular stimuli that activate MAP kinase kinase kinases (MAPKKKs). These, in turn, phosphorylate and activate MAP kinase kinases (MKK4 and MKK7), which then phosphorylate and activate JNK. Activated JNK translocates to the nucleus to regulate the activity of several transcription factors, including c-Jun.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase assay to determine the IC50 value of this compound. This protocol can be adapted for various detection methods, such as radiometric, fluorescent, or luminescent readouts.

Materials and Reagents

-

Recombinant human JNK2 or JNK3 enzyme

-

Kinase substrate (e.g., recombinant c-Jun or a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

96-well assay plates

-

Detection reagent (e.g., [γ-³²P]ATP for radiometric assay, or a phosphospecific antibody for ELISA/luminescence-based assays)

-

Plate reader compatible with the chosen detection method

Experimental Workflow

Detailed Procedure

-

Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in kinase assay buffer to obtain a range of concentrations for testing (e.g., 10-point dilution series).

-

Kinase Reaction Setup:

-

Add kinase assay buffer to each well of a 96-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the recombinant JNK enzyme to each well, except for the negative control wells.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Prepare a mixture of the kinase substrate and ATP in the kinase assay buffer.

-

Add this mixture to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the JNK enzyme.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution, such as a high concentration of EDTA, which chelates the Mg²⁺ required for kinase activity.

-

Signal Detection:

-

Radiometric Assay: If using [γ-³²P]ATP, the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper and washing). The amount of incorporated radioactivity is then quantified using a scintillation counter.

-

Luminescence/ELISA-based Assay: For non-radioactive methods, a phosphospecific antibody that recognizes the phosphorylated substrate is used. The signal is typically generated by a secondary antibody conjugated to an enzyme (like HRP) that produces a luminescent or colorimetric signal upon addition of its substrate. The signal is then read using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a valuable chemical probe for studying the roles of JNK2 and JNK3 in cellular signaling pathways. The provided protocol offers a robust framework for assessing its inhibitory activity in an in vitro setting. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.

References

Application Notes and Protocols for TCS JNK 5a Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing a cell-based assay to quantify the inhibitory activity of TCS JNK 5a on the c-Jun N-terminal kinase (JNK) signaling pathway. The protocol leverages a HEK293 cell line stably expressing a firefly luciferase reporter gene under the control of an Activator Protein-1 (AP-1) response element.

Introduction

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and heat shock.[1][2][3] Upon activation, JNKs translocate to the nucleus and phosphorylate transcription factors such as c-Jun.[1][2][3] Phosphorylated c-Jun forms a homodimer or a heterodimer with members of the Fos family of proteins, creating the AP-1 transcription factor. AP-1 then binds to its specific response element in the promoter region of target genes, initiating their transcription.

The JNK signaling pathway is implicated in a range of cellular processes, including inflammation, apoptosis, and cell proliferation. Its dysregulation has been linked to various diseases, making it a prime target for therapeutic intervention.

This compound is a potent and selective inhibitor of JNK2 and JNK3.[4] This cell-based assay provides a robust method to evaluate the efficacy of this compound and other potential JNK inhibitors in a cellular context. The assay utilizes a HEK293 cell line engineered to express a luciferase reporter gene driven by an AP-1 response element. Activation of the JNK pathway, for instance by Phorbol 12-Myristate 13-Acetate (PMA), leads to the production of luciferase, which can be quantified by measuring luminescence.[5] Inhibition of the JNK pathway by compounds like this compound will result in a decrease in luciferase expression and a corresponding reduction in the luminescent signal.

JNK Signaling Pathway Diagram

The following diagram illustrates the JNK signaling pathway leading to AP-1 mediated gene expression.

References

Application Notes and Protocols for TCS JNK 5a in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the selective JNK2 and JNK3 inhibitor, TCS JNK 5a, in cell culture experiments. The information is intended to guide researchers in determining the optimal concentration and application of this compound for studying JNK signaling pathways.

Introduction

This compound, also known as JNK Inhibitor IX, is a potent and selective inhibitor of c-Jun N-terminal kinase 2 (JNK2) and JNK3.[1][2][3] It exhibits significantly less activity against JNK1 and a wide range of other protein kinases, making it a valuable tool for dissecting the specific roles of JNK2 and JNK3 in cellular processes.[2][4] This document provides protocols for determining the optimal working concentration of this compound and for assessing its effects on cell viability and protein expression.

Chemical Properties of this compound

| Property | Value |

| Synonyms | JNK Inhibitor IX, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-1-naphthalenecarboxamide |

| Molecular Formula | C₂₀H₁₆N₂OS |

| Molecular Weight | 332.42 g/mol [4] |

| Solubility | Soluble in DMSO (up to 100 mM) |

| Purity | ≥98% (HPLC)[2] |

Biological Activity

| Target | pIC₅₀ |

| JNK3 | 6.7[2][4] |

| JNK2 | 6.5[2][4] |

| JNK1 | <5.0[2] |

| p38α | <4.8[2] |

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses, such as inflammatory cytokines, UV radiation, and heat shock. The JNK signaling cascade plays a crucial role in regulating cellular processes like proliferation, apoptosis, and inflammation.

Caption: The JNK signaling pathway is activated by stress stimuli, leading to the regulation of various cellular processes.

Experimental Protocols

The following protocols are based on methodologies described in a study by Sch et al. (2022) in the journal Cancers, where this compound (referred to as JNK inhibitor IX) was used to investigate its effects on pancreatic cancer cell lines.[5]

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound using its molecular weight (332.42 g/mol ).

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

-

Vortex the tube until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months.

Caption: Workflow for the preparation of this compound stock solution.

Determination of Optimal Concentration using a Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on a specific cell line and identify a suitable concentration range for further experiments.

Materials:

-

Pancreatic cancer cell lines (e.g., AsPC-1, MiaPaCa-2)[5]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound from the stock solution in complete medium to achieve final concentrations ranging from, for example, 1 µM to 50 µM. A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of the inhibitor.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 48 and 96 hours.[5]

-

At each time point, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the cell viability against the concentration of this compound to determine the IC₅₀ value and a suitable working concentration for subsequent experiments. A suggested starting range for many cancer cell lines is 10-20 µM.[5]

Quantitative Data from Pancreatic Cancer Cell Lines [5]

| Cell Line | Treatment Duration | Concentration | Effect on Cell Viability/Growth |

| AsPC-1 | 48h, 96h | 10 µM, 15 µM, 20 µM | Dose-dependent reduction in cell viability and growth. |

| MiaPaCa-2 | 48h, 96h | 10 µM, 15 µM, 20 µM | Dose-dependent reduction in cell viability and growth. |

Western Blot Analysis of JNK Pathway Inhibition

Objective: To confirm the inhibitory effect of this compound on the JNK signaling pathway by assessing the phosphorylation status of its downstream target, c-Jun.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-c-Jun, anti-c-Jun, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the determined optimal concentration of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated c-Jun. A decrease in phospho-c-Jun levels in this compound-treated cells compared to the control indicates successful inhibition of the JNK pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | JNK/c-Jun | Tocris Bioscience [tocris.com]

- 3. This compound(JNK Inhibitor IX)|312917-14-9|COA [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JNK inhibitor IX restrains pancreatic cancer through p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]

TCS JNK 5a: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of TCS JNK 5a, a selective inhibitor of c-Jun N-terminal kinase (JNK).

This compound, also known as JNK Inhibitor IX, is a potent and selective inhibitor of JNK2 and JNK3.[1] It is a valuable tool for investigating the role of the JNK signaling pathway in various cellular processes, including apoptosis, inflammation, and cell migration.

Physicochemical Properties and Solubility

Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results. The following table summarizes its key physicochemical properties and solubility.

| Property | Value | Reference |

| Molecular Weight | 332.42 g/mol | [2] |

| Formula | C₂₀H₁₆N₂OS | [2] |

| CAS Number | 312917-14-9 | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | [2] |

| Storage | Store at room temperature as a solid. Stock solutions can be stored at -20°C for up to one month or -80°C for up to one year.[3] | [4] |

Biological Activity and Selectivity

This compound exhibits high selectivity for JNK2 and JNK3 over other kinases. This specificity is critical for dissecting the distinct roles of JNK isoforms in cellular signaling.

| Target | pIC₅₀ | Reference |

| JNK3 | 6.7 | [4] |

| JNK2 | 6.5 | [4] |

| JNK1 | <5.0 | [4] |

| p38α | <4.8 | [4] |

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency.

The JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various cellular stresses, such as inflammatory cytokines, UV radiation, and heat shock. The core of the pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK, e.g., MEKK1-4, MLKs), which phosphorylates and activates a MAP kinase kinase (MAPKK, MKK4 or MKK7), which in turn dually phosphorylates and activates JNK. Activated JNK can then translocate to the nucleus to regulate the activity of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This regulation of gene expression influences a wide range of cellular outcomes, including apoptosis, inflammation, cell proliferation, and differentiation.

Experimental Protocols

The following are detailed protocols for common in vitro experiments using this compound. These protocols are based on established methodologies and should be adapted as needed for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

A consistent and accurately prepared stock solution is fundamental for all subsequent experiments.

Materials:

-

This compound powder

-

High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM). Use the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight (332.42 g/mol )

-

Dissolution: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration.

-

Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]

In Vitro Cell Treatment

The following is a general protocol for treating cultured cells with this compound. The optimal concentration and incubation time will vary depending on the cell type and the specific experimental endpoint.

Protocol:

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight, or until they reach the desired confluency.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including vehicle controls) and is typically kept below 0.1% to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays, Western blotting, or apoptosis assays.

Western Blot Analysis of JNK Pathway Activation

This protocol allows for the assessment of the inhibitory effect of this compound on the JNK signaling pathway by measuring the phosphorylation of its downstream target, c-Jun.

Materials:

-

Treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-c-Jun (Ser63 or Ser73) antibody

-

Total c-Jun antibody

-

Total JNK antibody

-

Loading control antibody (e.g., GAPDH or β-actin)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Detection: After further washing steps, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped of the primary and secondary antibodies and re-probed with antibodies against total c-Jun, total JNK, and a loading control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound.[5] Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound at various concentrations for the desired time. For the study on pancreatic cancer cells, concentrations corresponding to the IC50 for each cell line were used for 48 hours (e.g., AsPC-1: 0.409 µM, BxPC-3: 0.220 µM, MIA PaCa-2: 0.071 µM, and PANC-1: 0.066 µM).[5] After treatment, harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Live cells: Annexin V-negative and PI-negative

-